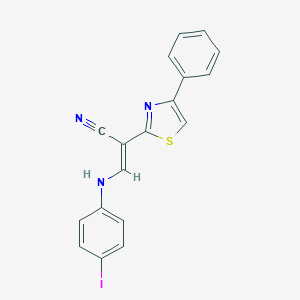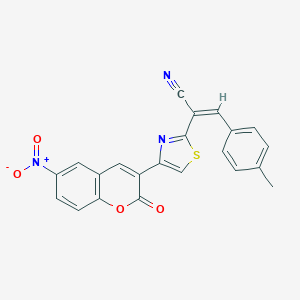![molecular formula C25H17BrClNO3 B375984 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide CAS No. 306289-68-9](/img/structure/B375984.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide”, has been studied . It’s important to note that this is not the exact same compound, but it does share some structural similarities.Physical And Chemical Properties Analysis
Some physical and chemical properties of a similar compound, “2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide”, are available. It has a predicted boiling point of 575.3±50.0 °C, a density of 1.611, and a pKa of 11.29±0.70 .科学的研究の応用
Antimicrobial and Antituberculosis Activity
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, including structures similar to the queried compound, have shown significant potential as antimicrobial agents. Specifically, some derivatives have demonstrated submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates and Mycobacterium tuberculosis, with activity levels comparable to that of rifampicin. These findings suggest a promising avenue for developing new antimicrobial and antituberculosis agents utilizing similar chemical structures (Bąk et al., 2020).
Inhibition of Photosynthetic Electron Transport
Research on halogenated 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to the compound , has documented their inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts. These studies are crucial for understanding how certain chemicals can affect photosynthesis, potentially leading to applications in herbicide development or studies on plant physiology (Goněc et al., 2017).
Chemical Synthesis and Characterization
The compound also plays a role in the synthesis of other complex molecules. For example, a practical method for synthesizing an orally active CCR5 antagonist involved a process that could potentially utilize similar compounds as intermediates or starting materials. Such research underscores the importance of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide and its derivatives in medicinal chemistry and drug development (Ikemoto et al., 2005).
将来の方向性
特性
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrClNO3/c1-31-23-13-16-7-3-2-6-15(16)12-20(23)25(30)28-22-11-10-17(26)14-19(22)24(29)18-8-4-5-9-21(18)27/h2-14H,1H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSIKNSZMGCEFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-butoxyanilino)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375901.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-toluidino)acrylonitrile](/img/structure/B375905.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-toluidino)acrylonitrile](/img/structure/B375906.png)
![3-{2-nitroanilino}-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375907.png)
![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-{2-nitroanilino}acrylonitrile](/img/structure/B375908.png)
![(E)-3-(furan-2-yl)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B375911.png)
![3-{3-nitroanilino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375914.png)
![3-{4-nitro-2-methylanilino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375915.png)

![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B375919.png)
![N-[(E)-(4-bromophenyl)methylidene]-1-(2-chlorobenzyl)-1H-benzimidazol-2-amine](/img/structure/B375920.png)
![N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-N-(2-chlorobenzylidene)amine](/img/structure/B375923.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B375925.png)